molecular formula C18H26N2O3 B7854463 N-Cyclopentyl L-Z-Valinamide

N-Cyclopentyl L-Z-Valinamide

Cat. No.: B7854463
M. Wt: 318.4 g/mol
InChI Key: IAVPTJMDULLLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Valinamide (B3267577) Derivatives in Peptide Chemistry and Drug Discovery

Valinamide derivatives, compounds derived from the essential amino acid valine, are significant in the fields of peptide chemistry and drug discovery. ontosight.aijocpr.com As derivatives of an amino acid, they serve as building blocks in the synthesis of peptides and peptidomimetics. jocpr.com The synthesis of these derivatives often involves standard peptide coupling methods, such as the azalactone method or solution-phase synthesis, where the amino or carboxyl group of valine is modified. jocpr.comresearchgate.net These techniques allow for the stepwise construction of complex peptide structures. ontosight.ai

In drug discovery, valinamide derivatives are explored for a wide range of potential therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.aiontosight.ai The specific structure and functional groups of each derivative determine its biological activity and potential to interact with targets like enzymes or cellular receptors. ontosight.ai For instance, certain valinamide carbamates have been designed and synthesized as potent antifungal agents for crop protection. nih.govtandfonline.com Furthermore, valinamide structures are incorporated into more complex molecules, such as synthetic cannabinoids where they can influence receptor binding and potency, and in the development of HIV protease inhibitors. nih.govgoogle.com The versatility of the valinamide scaffold makes it a valuable component in the design of new bioactive molecules. ontosight.ai

Evolution of N-Cyclopentyl L-Z-Valinamide as a Research Focus

There is no evidence in the public domain of this compound being a significant focus of dedicated research programs or extensive biological evaluation. Its availability from chemical suppliers suggests it is primarily used as a research chemical, a building block, or an intermediate in the synthesis of more complex molecules. biomall.inchemicalbook.com

The synthesis of this compound would logically follow established procedures in peptide chemistry. The most probable synthetic route involves the coupling of N-(Benzyloxycarbonyl)-L-valine (Cbz-L-Valine) with cyclopentylamine (B150401). Cbz-L-Valine is a commercially available amino acid derivative where the amine is protected by the Cbz group, a standard strategy in peptide synthesis to prevent unwanted side reactions. ontosight.aiatul.co.inatulbio.co.in This protected amino acid would then be activated and reacted with cyclopentylamine to form the desired amide bond, yielding this compound. This type of synthesis is fundamental in creating libraries of compounds for screening in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVPTJMDULLLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Cyclopentyl L Z Valinamide and Its Analogues

Strategic Approaches to Stereoselective Synthesis of N-Cyclopentyl L-Z-Valinamide

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of N-Z-L-valine and cyclopentylamine (B150401). The key challenge is to perform this coupling efficiently while preserving the stereochemical integrity of the L-valine chiral center.

Two primary strategies dominate peptide and amide bond synthesis: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis: This classical approach is highly suitable for the production of a discrete, relatively small molecule like this compound. The synthesis involves dissolving the reactants, N-Z-L-valine and cyclopentylamine, in an appropriate organic solvent. A coupling reagent is then added to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization. The primary advantage of this method is its scalability and the relative ease of purification for small-scale syntheses through standard techniques like extraction and crystallization.

Fmoc-based Solid-Phase Peptide Synthesis (SPPS): While typically employed for assembling longer peptide chains, the principles of SPPS can be adapted. In a hypothetical SPPS approach, L-valine would first be anchored to a solid support (resin). The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group would be removed using a base, typically piperidine (B6355638) in DMF. However, for the synthesis of this compound, SPPS is unnecessarily complex. Solution-phase synthesis remains the more direct and efficient method. SPPS is foundational for creating longer peptide chains which might incorporate a Z-Valinamide scaffold.

FeatureSolution-Phase SynthesisFmoc-based Solid-Phase Peptide Synthesis (SPPS)
Principle Reactions occur in a homogeneous solution.Peptide is built on an insoluble polymer resin.
Scalability Easily scalable from milligrams to kilograms.Typically used for smaller scales (mg to g).
Purification Intermediates are isolated and purified at each step (e.g., extraction, crystallization).Excess reagents are washed away; final product is cleaved and purified once.
Automation Can be automated but is often performed manually.Highly amenable to automation.
Applicability Ideal for small molecules, fragments, and large-scale production.Ideal for long peptides and peptide libraries.
Reagent Use Stoichiometric amounts or slight excess of reagents.Large excess of reagents is used to drive reactions to completion.

Protecting groups are essential for preventing unwanted side reactions at reactive functional groups. In this compound, the alpha-amino group of L-valine is protected by the benzyloxycarbonyl (Z or Cbz) group.

The Z-group was one of the first and most important amino-protecting groups developed for peptide synthesis. uni-tuebingen.de It is typically installed by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. The Z-group is stable to the basic conditions used for Fmoc removal and the mildly acidic conditions used for Boc removal, making it an orthogonal protecting group. peptide.com Its primary method of cleavage is through catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), which yields the free amine, carbon dioxide, and toluene. uni-tuebingen.de This cleavage condition is mild and does not affect most other functional groups, although it is incompatible with sulfur-containing residues or other reducible moieties.

The choice of the Z-group for this specific scaffold is strategic. It is highly crystalline, often imparting this property to its derivatives, which can simplify purification by recrystallization. google.com While Fmoc and tert-butyloxycarbonyl (Boc) are dominant in SPPS, the Z-group remains highly relevant for solution-phase synthesis of peptide fragments and protected amino acids. peptide.com

Protecting GroupAbbreviationStructureCleavage ConditionKey Features
Benzyloxycarbonyl Z, CbzBenzyl-O-(C=O)-Catalytic Hydrogenolysis (H₂/Pd-C)Stable to acid and base; ideal for solution-phase; often imparts crystallinity. uni-tuebingen.de
tert-Butoxycarbonyl Boc(CH₃)₃C-O-(C=O)-Strong Acid (e.g., TFA)Widely used in Boc-SPPS; acid-labile.
9-Fluorenyl- methoxycarbonyl FmocFm-CH₂-O-(C=O)-Base (e.g., Piperidine)Widely used in Fmoc-SPPS; base-labile; UV-active for monitoring.

While this compound is an acyclic molecule, its structure is a relevant starting point for designing linear precursors for cyclic peptidomimetics. Cyclization is a key strategy used to enhance the metabolic stability, receptor affinity, and cell permeability of peptides by constraining their conformation. nih.gov

Common strategies include:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. This requires the removal of the N-terminal protecting group (like the Z-group) and activation of the C-terminal carboxyl group.

Side-Chain Cyclization: Bonds can be formed between the side chains of two amino acid residues within a peptide sequence, such as forming a lactam bridge between the side chains of aspartic acid and lysine.

The synthesis of these cyclic structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A variety of coupling reagents, similar to those used in linear synthesis, can be employed for the ring-closing step.

Synthesis of Diverse this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity and properties. drugdesign.org By systematically modifying the structure of this compound, researchers can probe the chemical space to identify key structural features required for a desired biological effect. The synthesis of a library of analogues would follow similar solution-phase coupling methods as described for the parent compound.

Key modifications for SAR studies could include:

Variation of the N-Alkyl Group: The cyclopentyl ring can be replaced with other cyclic or acyclic alkyl groups to investigate the impact of ring size, lipophilicity, and steric bulk.

Modification of the Valine Side Chain: The isopropyl group of valine can be substituted with other functionalities to explore steric and electronic requirements at this position.

Stereochemical Inversion: Synthesizing the D-Valine analogue would help determine the stereochemical preference for biological activity.

Analogue StructureRationale for Synthesis (SAR)
N-Cyclohexyl -L-Z-ValinamideInvestigate effect of increased ring size and lipophilicity.
N-Propyl -L-Z-ValinamideCompare cyclic vs. acyclic N-substituent.
N-Cyclopentyl-L-Z-Leucinamide Evaluate the impact of altering the amino acid side chain (isobutyl vs. isopropyl).
N-Cyclopentyl-D -Z-ValinamideDetermine the importance of L-stereochemistry for activity.
N-Cyclopentyl-L-Z-Alaninamide Probe the necessity of a bulky side chain at the valine position.

Purification and Isolation Techniques for this compound Compounds

After synthesis, the crude product contains the desired compound along with unreacted starting materials, coupling reagents, and by-products. A multi-step purification process is typically required to achieve high purity.

Workup/Extraction: The reaction mixture is first subjected to an aqueous workup. This involves washing the organic layer with dilute acidic and basic solutions (e.g., 1N HCl and 1N NaHCO₃) to remove unreacted amines, acidic starting materials, and water-soluble by-products.

Crystallization: N-protected amino acid derivatives are often crystalline solids. google.com After the initial workup and concentration, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). This is an effective method for removing impurities on a large scale. google.com

Chromatography: If crystallization is not effective or for achieving very high purity, chromatographic techniques are employed.

Flash Column Chromatography: This is a standard technique using a silica (B1680970) gel stationary phase and a solvent gradient (e.g., hexanes/ethyl acetate) to separate the target compound from impurities based on polarity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the gold standard for the final purification and analysis of peptides and related molecules. bachem.com It separates compounds based on hydrophobicity, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid, TFA). bachem.com Preparative RP-HPLC can be used to isolate highly pure fractions of the final product, which are then lyophilized to yield a pure, solid powder. bachem.com

Solid-Phase Extraction (SPE) can also be used as a preliminary purification or sample clean-up step, operating on similar principles to HPLC but typically used for cruder separations. nih.gov

Sophisticated Structural Elucidation and Characterization of N Cyclopentyl L Z Valinamide

Advanced Spectroscopic Methods for N-Cyclopentyl L-Z-Valinamide Structure Determination

Spectroscopic methods provide a detailed view of the molecular framework and connectivity of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the cyclopentyl ring protons, the valine side chain's isopropyl group, the α-proton of the valine residue, the amide proton, and the aromatic protons of the benzyloxycarbonyl group.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbons of the amide and the carbamate (B1207046), the aromatic carbons of the benzyl (B1604629) group, the carbons of the cyclopentyl ring, and the carbons of the valine residue.

2D NMR techniques are instrumental in assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, connecting the α-proton of the valine residue to the protons of its isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as linking the cyclopentyl group to the amide nitrogen.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅)7.2-7.4Multiplet
Benzyl (CH₂)5.1-5.3Singlet
Valine α-H4.0-4.3Doublet
Cyclopentyl CH-N3.8-4.1Multiplet
Valine β-H2.0-2.3Multiplet
Cyclopentyl CH₂1.4-1.8Multiplet
Valine γ-CH₃0.8-1.0Doublet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide

Carbon Predicted Chemical Shift (ppm)
Amide C=O170-175
Carbamate C=O155-160
Aromatic C125-140
Benzyl CH₂65-70
Valine α-C58-62
Cyclopentyl CH-N50-55
Valine β-C30-35
Cyclopentyl CH₂23-32
Valine γ-C18-20

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound. creative-proteomics.com For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. Electrospray ionization (ESI) is a common soft ionization technique that would likely be used for this type of molecule. nih.gov

The expected protonated molecule [M+H]⁺ would be observed, and its accurate mass would confirm the elemental composition. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected.

Tandem Mass Spectrometry (MS/MS) would be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov This fragmentation provides valuable information about the connectivity of the molecule. Expected fragmentation patterns for N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide would include the loss of the benzyloxycarbonyl group, cleavage of the amide bond, and fragmentation of the cyclopentyl ring.

Interactive Data Table: Expected Mass Spectrometry Data for N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide

Ion Description Expected m/z
[M+H]⁺Protonated molecule~347.2
[M+Na]⁺Sodium adduct~369.2
[M-C₇H₇]⁺Loss of benzyl group~256.1
[M-C₈H₇O₂]⁺Loss of benzyloxycarbonyl group~196.1

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational frequencies include:

N-H stretching of the amide group.

C=O stretching of the amide and carbamate groups. These are typically strong and distinct bands.

C-H stretching of the aromatic, alkyl, and cyclopentyl groups.

C-N stretching of the amide and carbamate linkages.

Aromatic C=C stretching from the benzyl group.

Interactive Data Table: Characteristic FTIR Absorption Bands for N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch3200-3400
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-3000
Carbamate C=OStretch1690-1720
Amide C=OStretch (Amide I)1630-1680
Amide N-HBend (Amide II)1510-1570
Aromatic C=CStretch1450-1600

Chromatographic Techniques for Purity Assessment and Enantiomeric Analysis (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for determining its enantiomeric purity. mdpi.com

For purity assessment, a reversed-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A C18 column is a common choice for the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be used. The compound would elute at a specific retention time, and the purity would be determined by the area percentage of the main peak relative to any impurity peaks detected by a UV detector (monitoring the aromatic ring of the Cbz group).

For enantiomeric analysis, a chiral HPLC method is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This is crucial to confirm that the synthesis has yielded the desired L-stereoisomer without significant racemization.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry and detailed information about its solid-state conformation.

To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map allows for the precise determination of the positions of all atoms in the molecule.

This technique would definitively confirm:

The L-configuration of the valine stereocenter.

The bond lengths, bond angles, and torsion angles , providing a detailed picture of the molecule's conformation in the solid state.

Intermolecular interactions , such as hydrogen bonding, in the crystal lattice.

While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and certainty for structural elucidation.

Computational Chemistry and Molecular Modeling of N Cyclopentyl L Z Valinamide

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into the dynamic behavior of molecules like N-Cyclopentyl L-Z-Valinamide, both in isolation and when interacting with biological targets. biorxiv.org The simulations are governed by force fields, which define the potential energy of the system, allowing for the calculation of particle trajectories over time. biorxiv.org

Analysis of Conformational Ensembles and Flexibility

MD simulations are essential for exploring the conformational landscape of a molecule, revealing the different shapes it can adopt and its inherent flexibility. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment (typically a box of water molecules) and observing its movements over nanoseconds or even microseconds. biorxiv.org

The resulting trajectory provides an ensemble of conformations. This data can be analyzed using techniques like Principal Component Analysis (PCA) to identify the most significant modes of motion and distinguish between different conformational states. nih.gov The flexibility of different parts of the molecule, such as the cyclopentyl ring or the valine side chain, can be quantified by calculating the Root Mean Square Fluctuation (RMSF) of each atom. This analysis helps to understand the molecule's structural dynamics and how it might adapt its shape upon binding to a target.

Investigation of Ligand-Protein Binding Dynamics and Stability

Once a potential protein target is identified, MD simulations can be used to study the dynamics and stability of the this compound-protein complex. mdpi.com Starting from a docked pose, the simulation tracks the interactions between the ligand and the protein over time. mdpi.com

A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions. mdpi.com A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the binding pocket. mdpi.com Furthermore, these simulations can reveal the dissociation pathways of a ligand, providing insights into its residence time, which is an increasingly important parameter in drug efficacy. youtube.com

Assessment of Electrostatic and Hydrophobic Interactions at Molecular Interfaces

The binding of a ligand to a protein is driven by a combination of forces. MD simulations allow for a detailed assessment of these interactions. By analyzing the simulation trajectory, it is possible to identify and quantify the key interactions that stabilize the complex.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between this compound and the protein can be monitored throughout the simulation to determine their occupancy and importance for binding. plos.org

Hydrophobic Interactions: The cyclopentyl group and the valine side chain are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket. The extent of these interactions can be evaluated by analyzing the proximity and contact surface area between nonpolar groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. mdpi.com For this compound, these calculations can provide insights into its intrinsic reactivity and electronic structure, which are not captured by classical MD simulations.

DFT methods can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule with high accuracy. nih.gov

Calculate Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electron-donating and accepting capabilities, which are crucial for chemical reactions and certain types of interactions. mdpi.com

Generate an Electrostatic Potential Map: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are important for intermolecular interactions. nih.gov

Predict Spectroscopic Properties: Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to confirm the molecular structure. nih.gov

Molecular Docking and Virtual Screening for Target Prediction and Binding Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. biorxiv.org It is a cornerstone of structure-based drug design, used for both predicting binding modes and in virtual screening to identify potential drug candidates from large compound libraries. mdpi.com

In the context of this compound, a docking study would involve:

Preparation: Obtaining or modeling the 3D structures of the ligand and its potential protein target(s).

Docking Simulation: Using software like AutoDock Vina, the ligand's conformational flexibility is sampled while it is placed within the protein's binding site. biorxiv.org

Scoring: The resulting poses are evaluated using a scoring function that estimates the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. biorxiv.org

Virtual screening could be employed to search large databases of compounds to see if this compound is predicted to bind to a specific target of interest, or conversely, to screen a database of protein targets to generate hypotheses about its biological function. nih.gov

Illustrative Docking Results for this compound

Protein Target Docking Score (kcal/mol) Key Interacting Residues (Hypothetical)
Protease X -8.5 TYR-122, ASP-45, LEU-98
Kinase Y -7.2 LYS-30, GLU-88, PHE-150

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) for Binding Thermodynamics

While docking provides a rapid estimate of binding affinity, methods like MM/PBSA and Free Energy Perturbation (FEP) offer more accurate calculations of binding free energy. These methods are typically applied as a post-processing step to MD simulation trajectories. nih.gov

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov The total binding free energy () is calculated by summing several components:

: The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions. nih.gov

: The change in solvation free energy, which is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar components (often estimated from the solvent-accessible surface area, SASA). nih.gov

: The change in conformational entropy upon binding, which is computationally expensive to calculate and sometimes omitted, yielding an estimate of the binding enthalpy. rsc.org

These calculations provide a more physically realistic estimate of binding affinity than docking scores and can be used to rationalize experimental findings and compare the binding of different ligands to a target. plos.orgnih.gov FEP is a more rigorous and computationally intensive method that calculates the free energy difference by simulating a non-physical pathway between two states (e.g., a bound and unbound ligand).

Illustrative MM/PBSA Binding Free Energy Calculation for this compound with a Target

Energy Component Value (kJ/mol)
Van der Waals Energy -190.5
Electrostatic Energy -85.2
Polar Solvation Energy 125.8
SASA Energy -15.4

| Binding Free Energy () | -165.3 |

Biochemical Mechanisms of Action of N Cyclopentyl L Z Valinamide As an Enzyme Modulator

Investigation of Enzyme Inhibition Kinetics and Thermodynamics

The study of enzyme inhibitors involves analyzing the rates of enzyme-catalyzed reactions to understand how a compound interferes with enzyme activity. Thermodynamic analysis further elucidates the binding energetics between the inhibitor and the enzyme.

Distinction Between Competitive, Non-Competitive, and Uncompetitive InhibitionWithin reversible inhibition, several distinct modes are characterized by how the inhibitor interacts with the enzyme and its substrate:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, directly competing for binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.

Target Identification and Protease Specificity Profiling

Identifying the specific enzyme or enzymes that a compound targets is crucial for understanding its biological effects.

Modulation of Protein Kinase Activity

Comprehensive searches of available scientific literature and databases did not yield specific information regarding the modulation of protein kinase activity by the chemical compound N-Cyclopentyl L-Z-Valinamide. Research detailing the direct interaction, inhibition, or potentiation of any protein kinase by this specific molecule is not publicly available at this time. Therefore, a detailed discussion on its mechanism of action in this context cannot be provided.

Structure-Activity Relationship (SAR) Studies for Enzymatic Potency and Selectivity

Similarly, a thorough review of scientific literature reveals a lack of specific structure-activity relationship (SAR) studies for this compound concerning its enzymatic potency and selectivity. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such studies for this compound, which would involve the synthesis and testing of various analogs to determine the functional significance of the cyclopentyl group, the L-valinamide moiety, and the Z-group, have not been reported in the accessible scientific domain. Consequently, an analysis of its SAR for enzymatic potency and selectivity cannot be presented.

N Cyclopentyl L Z Valinamide As a Peptidomimetic Scaffold

Design Principles for Peptidomimetics Derived from Valinamide (B3267577) Structures

The design of peptidomimetics originating from valinamide structures is centered on emulating the therapeutic advantages of peptides while overcoming their inherent pharmacological weaknesses, such as poor metabolic stability and limited bioavailability. longdom.org The core principle involves the strategic modification of the parent peptide to maintain its biological activity while enhancing its drug-like properties. longdom.org This process often begins with identifying the minimal peptide sequence required for the desired biological interaction through methods like peptide scanning. longdom.org

A primary strategy in designing valinamide-derived peptidomimetics is the introduction of conformational constraints. This can be achieved by incorporating rigid structural elements, such as cyclopropane rings, to pre-organize the molecule into a bioactive conformation that mimics the bound structure of the native peptide. nih.gov For instance, trisubstituted cyclopropanes can be used to orient the backbone and amino acid side chains in a specific, biologically active conformation. nih.gov The goal is to reduce the flexibility of the molecule, which can lead to increased selectivity and affinity for the target receptor. frontiersin.org

Another key design principle is the modification of the peptide backbone to increase resistance to enzymatic degradation. This can involve the replacement of amide bonds with isosteres that are not recognized by proteases. upc.edu Additionally, the incorporation of unnatural amino acids or modifications to the N- and C-termini can further enhance stability. wikipedia.org The selection of these modifications is guided by a detailed understanding of the structure-activity relationship of the parent peptide, aiming to preserve the key pharmacophoric elements responsible for biological activity. upc.edu

Strategies for Enhancing Biostability and Pharmacokinetic Properties through Peptidomimetic Design

A major hurdle for peptide-based therapeutics is their susceptibility to proteolytic degradation, which leads to short plasma half-lives. longdom.org Peptidomimetic design strategies aim to overcome this by introducing chemical modifications that enhance biostability. One common approach is the substitution of L-amino acids with their D-enantiomers, which are not recognized by most proteases. nih.gov Cyclization of the peptide chain is another effective strategy to both increase stability and constrain the molecule into a bioactive conformation. nih.gov

The pharmacokinetic profile of a peptidomimetic is also critically influenced by its ability to cross biological membranes. Modifications that increase lipophilicity, such as the introduction of a cyclopentyl group, can improve membrane permeability and oral bioavailability. The cyclopentyl moiety, being a cyclic alkyl group, can reduce the polarity of the molecule and shield the amide backbone from enzymatic degradation through steric hindrance.

Mimicry of Natural Peptide Conformations and Pharmacophores

A fundamental aspect of peptidomimetic design is the accurate mimicry of the three-dimensional structure and key chemical features (pharmacophores) of the native peptide that are essential for its biological activity. longdom.org The spatial arrangement of side chains and backbone atoms determines the interaction with the target protein. Therefore, peptidomimetics are designed to present these crucial functional groups in the correct orientation. longdom.org

Valinamide-derived scaffolds can be engineered to adopt specific secondary structures, such as β-turns or helical conformations, which are often involved in protein-protein interactions. nih.gov The incorporation of rigid elements, like the cyclopentyl group in N-Cyclopentyl L-Z-Valinamide, can help to stabilize these desired conformations. Conformational analysis using techniques like NMR spectroscopy is crucial to verify that the designed peptidomimetic indeed adopts the intended fold. researchgate.net

The concept of isosteric replacement is also central to pharmacophore mimicry. Functional groups or entire amino acid residues in the parent peptide can be replaced with non-peptidic moieties that have similar steric and electronic properties. upc.edu This allows for the retention of biological activity while introducing beneficial properties such as improved stability. The ultimate goal is to create a molecule that the biological target recognizes as the native peptide, leading to a similar physiological response.

Application in the Exploration of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. nih.govnih.gov However, targeting PPIs with traditional small molecules is challenging due to the large and often flat nature of the interaction surfaces. cam.ac.uk Peptidomimetics, including those derived from valinamide, are well-suited to address this challenge as they can mimic larger protein surface epitopes. nih.gov

This compound and similar structures can serve as scaffolds for the development of inhibitors or modulators of PPIs. nih.gov By presenting key amino acid side chains in a conformationally constrained manner, these peptidomimetics can effectively compete with one of the natural protein partners for binding, thereby disrupting the interaction. nih.gov The design of such molecules is often guided by the crystal structure of the protein-protein complex, which reveals the "hot-spot" residues that contribute most to the binding energy. frontiersin.org

The development of peptidomimetics targeting PPIs has significant therapeutic potential. For instance, disrupting the interaction between a viral protein and a host cell protein could be a strategy for antiviral therapy. Similarly, inhibiting the interaction between two proteins in a cancer-related signaling pathway could offer a novel approach to cancer treatment. researchgate.net The modular nature of peptidomimetic synthesis allows for the systematic variation of the scaffold and its appended functional groups to optimize potency and selectivity for a given PPI target. longdom.org

Future Directions and Emerging Research Avenues for N Cyclopentyl L Z Valinamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of molecules like N-Cyclopentyl L-Z-Valinamide. These computational tools can navigate the vast chemical space to predict and refine molecular properties, thereby accelerating the discovery of new drug candidates.

Generative AI models could be employed to design novel analogs of this compound with enhanced biological activity and improved pharmacokinetic profiles. By learning from large datasets of existing molecules and their properties, these models can propose new structures that are more likely to be effective and possess desirable drug-like characteristics.

Furthermore, machine learning algorithms can be trained to predict the synthetic accessibility of these novel derivatives, ensuring that the computationally designed molecules can be efficiently synthesized in the laboratory. This predictive capability can save significant time and resources in the drug development pipeline.

Interactive Table: Potential AI/ML Approaches for Optimization of this compound

AI/ML Model TypeApplication in this compound ResearchPotential Outcome
Generative Adversarial Networks (GANs)Design of novel this compound derivatives with optimized binding affinity for a specific biological target.Identification of new lead compounds with potentially higher efficacy.
Recurrent Neural Networks (RNNs)Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual derivatives.Early-stage filtering of candidates with unfavorable pharmacokinetic or toxicity profiles.
Graph Neural Networks (GNNs)Modeling and prediction of the compound's interaction with protein targets based on its molecular graph structure.Deeper understanding of the structure-activity relationship (SAR) to guide rational design.
Reinforcement Learning (RL)Iterative optimization of the molecular structure to simultaneously improve multiple properties (e.g., potency and solubility).Discovery of multi-objective optimized drug candidates.

Development of Novel Analytical Techniques for In Situ Monitoring of Molecular Interactions

A profound understanding of how this compound and its future derivatives interact with their biological targets in real-time is crucial for elucidating their mechanism of action. The development of novel analytical techniques for the in situ monitoring of these molecular interactions is a key area of future research.

Advanced mass spectrometry techniques, such as native mass spectrometry, could allow for the study of non-covalent interactions between this compound analogs and their target proteins under near-physiological conditions. This would provide valuable information on binding stoichiometry and affinity.

Spectroscopic methods, including surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR), are also poised to play a significant role. These techniques can provide kinetic and structural details of the binding events, offering a dynamic view of the molecular recognition process.

Interactive Table: Comparison of Potential Analytical Techniques for this compound

Analytical TechniqueInformation ProvidedAdvantages for In Situ Monitoring
Native Mass SpectrometryBinding stoichiometry, affinity, and complex stability.High sensitivity and ability to analyze complex mixtures.
Surface Plasmon Resonance (SPR)Real-time kinetics of binding (association and dissociation rates).Label-free and provides quantitative kinetic data.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (enthalpy, entropy, and affinity).Direct measurement of the heat changes associated with binding.
Saturation Transfer Difference (STD) NMRIdentification of the binding epitope on the ligand.Provides structural information on the ligand's interaction site.

Exploration of Multifunctional this compound Derivatives

The concept of multifunctional or polypharmacological agents—single molecules designed to interact with multiple biological targets—is gaining traction as a strategy to address complex diseases. Future research could focus on designing derivatives of this compound that exhibit such multifunctional properties.

By strategically modifying the cyclopentyl and valinamide (B3267577) moieties, it may be possible to incorporate additional pharmacophores that can interact with secondary or tertiary targets. This approach could lead to the development of novel therapeutics with enhanced efficacy or the ability to overcome drug resistance.

For instance, a derivative could be designed to not only inhibit a primary enzyme but also modulate a related signaling pathway or possess antioxidant properties. This multi-pronged approach could be particularly beneficial in the treatment of diseases with complex pathologies.

Interactive Table: Hypothetical Multifunctional this compound Derivatives

Derivative ConceptPotential Primary TargetPotential Secondary FunctionTherapeutic Area
Hybrid with an antioxidant moietyA specific proteaseScavenging of reactive oxygen speciesNeurodegenerative diseases
Conjugate with a known channel blockerAn intracellular kinaseModulation of ion channel activityCardiovascular diseases
Dimeric form of the compoundTwo related receptor subtypesEnhanced avidity and selectivityOncology
Fusion with a cell-penetrating peptideAn intracellular protein targetImproved cellular uptakeVarious

Q & A

Basic: What are the recommended methods for synthesizing N-Cyclopentyl L-Z-Valinamide with high purity and yield?

Answer:
Synthesis typically involves coupling L-valine derivatives with cyclopentylamine under controlled conditions. Key steps include:

  • Protection/Deprotection : Use Z (benzyloxycarbonyl) or other protecting groups to prevent side reactions during amide bond formation .
  • Activation : Employ carbodiimide-based reagents (e.g., DCC or EDC) with NHS esters to enhance coupling efficiency .
  • Purification : Utilize column chromatography (silica gel) or recrystallization with solvents like ethyl acetate/hexane to isolate the compound.
  • Characterization : Confirm purity via HPLC (>95%) and structure via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, temperature, and reaction times in detail .

Basic: How should researchers characterize this compound to ensure structural fidelity?

Answer:
A multi-technique approach is critical:

  • Spectroscopy : 1H^1H-NMR for proton environments (e.g., cyclopentyl CH2_2 signals at δ 1.5–1.8 ppm), 13C^{13}C-NMR for carbonyl (C=O) and amide bonds, and IR for N-H stretches (~3300 cm1^{-1}).
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]+^+) and rule out impurities. Cross-validate data against databases like NIST Chemistry WebBook for consistency .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, enzyme concentrations). For 11β-HSD1 inhibition studies, ensure enzyme source (human vs. rodent) and substrate concentrations are consistent .
  • Stability Testing : Perform LC-MS stability assays in buffer/DMSO to detect degradation products.
  • Meta-Analysis : Compare data across studies using tools like Web of Science or Scopus to identify outliers. Apply statistical models (e.g., ANOVA) to assess significance of discrepancies .

Advanced: What experimental designs optimize the study of this compound’s selectivity for 11β-HSD1 over 11β-HSD2?

Answer:
To evaluate selectivity:

  • Enzyme Kinetics : Measure IC50_{50} values for both isoforms using radiolabeled substrates (e.g., 3H^3H-cortisol for 11β-HSD1 vs. 3H^3H-corticosterone for 11β-HSD2).
  • Cell-Based Assays : Use transfected HEK293 cells expressing each enzyme to minimize cross-talk.
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in active sites. Prioritize compounds with >10-fold selectivity, as seen in spirocyclic analogs .

Basic: How can researchers validate the pharmacological relevance of this compound in vitro?

Answer:

  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 0.1–100 µM) to establish EC50_{50}/IC50_{50}.
  • Cytotoxicity Screening : Use MTT assays in primary cells (e.g., hepatocytes) to rule off-target effects at bioactive concentrations.
  • Solubility Checks : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .

Advanced: What computational strategies predict the metabolic stability of this compound?

Answer:

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate cytochrome P450 interactions and metabolic hotspots (e.g., cyclopentyl ring oxidation).
  • Metabolite ID : Simulate Phase I/II metabolism with software like Meteor (Lhasa Limited) and validate via LC-MS/MS in microsomal assays.
  • Docking Studies : Map interactions with CYP3A4/2D6 isoforms to identify structural liabilities .

Basic: What are the best practices for documenting experimental protocols involving this compound?

Answer:

  • Detailed Methods : Specify reagent grades (e.g., anhydrous solvents), equipment models (e.g., Bruker NMR), and software versions (e.g., MestReNova v14).
  • Data Repositories : Deposit raw spectra/chromatograms in public repositories (e.g., Zenodo) with DOI links.
  • Preclinical Compliance : Adhere to NIH guidelines for reporting animal/cell-based studies, including randomization and blinding .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

  • Scaffold Modulation : Synthesize analogs with varied substituents (e.g., cyclohexyl vs. cyclopentyl) and stereochemistry (D- vs. L-valine).
  • 3D-QSAR Models : Use CoMFA/CoMSIA in SYBYL-X to correlate steric/electronic features with bioactivity.
  • Crystallography : Solve X-ray structures of enzyme-ligand complexes to guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.